molecular formula C13H9BrFNO B291623 N-(4-bromo-2-fluorophenyl)benzamide

N-(4-bromo-2-fluorophenyl)benzamide

Cat. No. B291623
M. Wt: 294.12 g/mol
InChI Key: XRFXQWRKLOSMNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-fluorophenyl)benzamide, commonly known as BFA, is a chemical compound that has been studied extensively for its potential use in scientific research. BFA is a member of the benzamide family of compounds, which are known for their diverse range of biological activities.

Mechanism of Action

BFA works by binding to the Sec7 domain of ARFs, which is responsible for activating the GTPase activity of ARFs. This binding prevents the activation of ARFs, which in turn inhibits vesicle formation. BFA also causes the redistribution of proteins within the cell by disrupting the integrity of the Golgi apparatus.
Biochemical and Physiological Effects:
BFA has been shown to have a range of biochemical and physiological effects. In addition to its role in disrupting vesicle formation and protein transport, BFA has been shown to induce apoptosis in certain cell types. BFA has also been shown to inhibit the activity of certain enzymes such as protein kinase C and phospholipase D.

Advantages and Limitations for Lab Experiments

One advantage of using BFA in lab experiments is its specificity for ARFs. This allows researchers to selectively study the role of ARFs in various cellular processes. However, BFA also has some limitations. For example, BFA is known to be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, the effects of BFA on cellular processes can be complex and difficult to interpret, which requires careful experimental design and analysis.

Future Directions

There are many potential future directions for research involving BFA. One area of interest is the role of BFA in cancer cells, as BFA has been shown to induce apoptosis in certain cancer cell lines. Additionally, BFA has been used in combination with other compounds to increase its effectiveness in inducing apoptosis. Another area of interest is the use of BFA as a tool to study the role of ARFs in various diseases such as Alzheimer's disease and Parkinson's disease. Finally, there is potential for the development of new compounds based on the structure of BFA that could have improved specificity and effectiveness in inhibiting ARFs.

Synthesis Methods

The synthesis of BFA involves the reaction of 4-bromo-2-fluoroaniline with benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as column chromatography or recrystallization. The overall yield of this synthesis method is typically around 50%.

Scientific Research Applications

BFA has been widely used in scientific research as a tool to study intracellular trafficking and protein transport. Specifically, BFA is known to inhibit the activity of ADP-ribosylation factors (ARFs), which are proteins involved in vesicular transport within cells. By inhibiting ARF activity, BFA disrupts the formation of transport vesicles and causes the redistribution of proteins within the cell. This property of BFA has been used to study various cellular processes such as Golgi apparatus function, endocytosis, and exocytosis.

properties

Molecular Formula

C13H9BrFNO

Molecular Weight

294.12 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)benzamide

InChI

InChI=1S/C13H9BrFNO/c14-10-6-7-12(11(15)8-10)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17)

InChI Key

XRFXQWRKLOSMNF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)F

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)F

Origin of Product

United States

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